Undecanedioic Acid
Description
Significance of Undecanedioic Acid in Advanced Chemical Sciences
This compound (UDDA), with the chemical formula HOOC(CH₂)₉COOH, is a notable long-chain dicarboxylic acid. sigmaaldrich.com Its structure, featuring two terminal carboxylic acid groups, allows it to serve as a versatile building block in polymer synthesis and other chemical modifications. corvay-specialty.comontosight.ai The odd number of carbon atoms in its backbone can impart unique properties to the resulting polymers compared to its even-numbered counterparts like dodecanedioic acid. corvay-specialty.com
In polymer chemistry, this compound is a key monomer for producing high-performance polyamides and polyesters. corvay-specialty.comchemimpex.com These polymers find use in a wide array of products, including engineering plastics, automotive parts, and textiles. chemimpex.commarketresearchintellect.comguidechem.com Furthermore, its derivatives are instrumental in the formulation of synthetic lubricants, corrosion inhibitors, and adhesives. corvay-specialty.comserenachemicals.com The biodegradability and low toxicity of this compound also make it an attractive option for developing environmentally friendly materials, such as bio-based plastics and cosmetics. chemimpex.com
Historical Context of this compound Investigation
Historically, the study of dicarboxylic acids has been foundational to the development of polymer chemistry. The ability of these compounds to undergo condensation polymerization with diamines or diols to form commercially significant polymers like nylon has driven much of the research in this area.
While specific historical milestones for this compound are not as widely documented as for some other dicarboxylic acids, its investigation is intertwined with the broader exploration of long-chain dicarboxylic acids for industrial applications. guidechem.com Early research would have focused on its extraction from natural sources and its basic chemical reactivity. A significant development in its history is the chemoenzymatic synthesis from ricinoleic acid, which provided a more practical route to obtaining the compound. rsc.org This method involves the biotransformation of ricinoleic acid, followed by chemical reduction and hydrolysis. rsc.org
Current Research Landscape and Emerging Trends in this compound Studies
Current research on this compound is vibrant and focused on several key areas, primarily driven by the demand for sustainable and high-performance materials.
A major trend is the development of green and sustainable production methods. Biotechnological routes, such as microbial fermentation using yeast like Candida tropicalis, are being explored to produce this compound from renewable feedstocks. corvay-specialty.comoup.com These bio-based processes offer a more environmentally friendly alternative to traditional chemical synthesis. marketresearchintellect.commarketresearchintellect.com
In the field of polymer science, researchers are synthesizing novel polyamides and polyesters using this compound to create materials with tailored properties. chemicalbook.com For instance, new even-odd nylons synthesized from this compound and various diamines are being investigated for their unique thermal and mechanical characteristics. chemicalbook.com
Furthermore, the applications of this compound and its derivatives continue to expand. They are being investigated for use in:
Biodegradable plastics: Aligning with the global push to reduce plastic waste. marketresearchintellect.com
Advanced coatings and adhesives: To enhance durability and adhesion properties. marketresearchintellect.com
Synthetic lubricants: For improved thermal stability and lubricity in automotive and industrial settings. corvay-specialty.comriverlandtrading.com
Corrosion inhibitors: To protect metal surfaces in various industries. corvay-specialty.comriverlandtrading.com
Personal care products: Acting as emollients and conditioning agents in cosmetics and skincare. corvay-specialty.com
Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients. ontosight.ai
The ongoing research into this compound highlights its versatility and potential to contribute to the development of advanced and sustainable technologies.
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₄ | nih.govchemicalbook.com |
| Molecular Weight | 216.27 g/mol | nih.govchemicalbook.com |
| CAS Number | 1852-04-6 | nih.govchemicalbook.com |
| Melting Point | 108-110 °C | nih.govchemicalbook.com |
| Boiling Point | 290 °C (decomposes) | sigmaaldrich.com |
| Density | 1.195 g/cm³ (at 21 °C) | chemicalbook.com |
| Water Solubility | 5.10 g/L (at 21 °C) | chemicalbook.com |
| Appearance | White to off-white solid/powder/flakes | chemicalbook.comnacchemical.comalfa-chemistry.com |
Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Water | 5.1 mg/mL | nih.gov |
| Methanol (B129727) | 10 mg/mL (clear solution) | chemicalbook.com |
| Ethanol | 20 mg/mL | caymanchem.com |
| Dimethylformamide (DMF) | 16 mg/mL | caymanchem.com |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBHHRRTOZQPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044862 | |
| Record name | Undecanedioic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Solid | |
| Record name | Undecanedioic acid | |
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| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
5.1 mg/mL | |
| Record name | Undecanedioic acid | |
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CAS No. |
1852-04-6, 1052-04-6 | |
| Record name | Undecanedioic acid | |
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| Record name | Undecanedioic acid | |
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| Record name | UNDECANEDIOIC ACID | |
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| Record name | Undecanedioic acid | |
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| Record name | Undecanedioic acid | |
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| Record name | undecanedioic acid | |
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| Record name | UNDECANEDIOIC ACID | |
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| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108 - 110 °C | |
| Record name | Undecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Undecanedioic Acid
Chemical Synthesis Approaches
Oxidation Reactions for Undecanedioic Acid Production
Oxidation reactions are a primary method for synthesizing this compound, utilizing various precursors and oxidizing agents to achieve the desired dicarboxylic acid.
A notable method for the synthesis of this compound involves the oxidation of 11-hydroxyundecanoic acid. researchgate.netmdpi.com This process can be effectively carried out using periodic acid (H₅IO₆) in conjunction with a catalytic amount of chromium trioxide (CrO₃). researchgate.netmdpi.com Research has demonstrated that optimizing the reaction conditions can lead to high yields. For instance, using 1.5 equivalents of periodic acid and 1 mole percent of chromium trioxide in wet acetonitrile (B52724) (CH₃CN with 0.75% H₂O) has been shown to produce this compound in an excellent yield of 95%. researchgate.netmdpi.com The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature. researchgate.netmdpi.com It is noteworthy that the choice of solvent is critical, as the reaction does not proceed effectively in other common solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane, or dimethylformamide (DMF). mdpi.com
This method is part of a broader strategy for converting renewable resources, such as ricinoleic acid, into valuable chemicals. researchgate.netrsc.org 11-hydroxyundecanoic acid itself can be derived from the hydrogenation and subsequent hydrolysis of ester intermediates obtained from sources like ricinoleic acid. researchgate.netnih.gov The oxidation of primary alcohols to carboxylic acids using chromium trioxide and periodic acid is a more general reaction, valued for its mild conditions and high efficiency, avoiding the harsh conditions of many traditional oxidation methods. organic-chemistry.org
Table 1: Optimized Conditions for Oxidation of 11-Hydroxyundecanoic Acid
| Reagent | Amount | Solvent | Temperature | Yield |
| Periodic Acid (H₅IO₆) | 1.5 equiv. | Wet Acetonitrile | 0 °C to room temp. | 95% |
| Chromium Trioxide (CrO₃) | 1 mol% | Wet Acetonitrile | 0 °C to room temp. | 95% |
Data derived from research on the oxidation of 11-hydroxyundecanoic acid. researchgate.netmdpi.com
An alternative, more environmentally friendly, and cost-effective method for synthesizing this compound utilizes ferric chloride (FeCl₃) as a catalyst in an aqueous solution of sodium hypochlorite (B82951) (NaOCl). ijirt.org This approach focuses on the oxidation of ω-hydroxycarboxylic acids, such as 11-hydroxyundecanoic acid, to their corresponding α,ω-dicarboxylic acids. ijirt.org The reaction is notable for its mild conditions, which helps in reducing energy consumption and the environmental impact often associated with chemical production. ijirt.org
In this process, ferric chloride reacts with sodium hypochlorite to form ferric oxyhydroxide, which is believed to be the catalytic species responsible for the oxidation of the primary alcohol group to a carboxylic acid. ijirt.org Studies have shown that the concentration of the ferric chloride catalyst plays a significant role in the reaction's efficiency. For example, using 2.5 mol% of FeCl₃ resulted in an 82% yield of this compound, while increasing the catalyst concentration to 5 mol% improved the isolated yield to 94%. ijirt.org This method has been successfully applied to the oxidation of 11-hydroxyundecanoic acid derived from ricinoleic acid, a major component of castor oil. ijirt.org
Other research has also explored the use of nickel(II) chloride (NiCl₂) with sodium hypochlorite for the oxidation of 11-hydroxyundecanoic acid, achieving an 82% yield with 5 mol% of the catalyst. mdpi.comresearchgate.net Increasing the amount of sodium hypochlorite solution in this system led to a near-quantitative conversion to this compound. mdpi.com
Table 2: Ferric Chloride Catalyzed Oxidation of 11-Hydroxyundecanoic Acid
| Catalyst | Catalyst Conc. | Oxidant | Yield |
| FeCl₃ | 2.5 mol% | NaOCl | 82% |
| FeCl₃ | 5 mol% | NaOCl | 94% |
Data based on the synthesis of this compound using a ferric chloride catalyst. ijirt.org
This compound can also be synthesized through the oxidation of undecane (B72203). marketresearchintellect.comontosight.ai This method is considered a more traditional route to the production of the dicarboxylic acid. marketresearchintellect.com More recent advancements have focused on bio-based processes, including microbial fermentation, which can also use long-chain alkanes like undecane as a substrate. corvay-specialty.comgoogle.com In these biological methods, microorganisms with ω-oxidation capabilities are employed to oxidize the terminal methyl groups of the n-undecane molecule, converting it into this compound. google.com This fermentation process is often highlighted for its simpler procedures and lower environmental impact compared to purely chemical synthesis routes. google.com
The oxidation of alkene derivatives presents another synthetic pathway to this compound. organic-chemistry.org This process typically involves the cleavage of the carbon-carbon double bond within the alkene molecule. openstax.org Various oxidizing agents can be employed for this purpose, including ozone (O₃) and potassium permanganate (B83412) (KMnO₄). openstax.orgmdpi.com
When alkenes react with hot, concentrated potassium permanganate solution, the double bond is cleaved, and the resulting fragments are oxidized to form carboxylic acids, ketones, or carbon dioxide, depending on the structure of the original alkene. openstax.orgstudymind.co.uk If the carbon atoms of the double bond are attached to hydrogen atoms, carboxylic acids are formed. openstax.org
Ozonolysis is another powerful technique for cleaving alkene double bonds. mdpi.com The initial reaction of an alkene with ozone forms an ozonide intermediate, which is then typically treated with a reducing agent, such as zinc metal, to yield carbonyl compounds. openstax.org For the synthesis of carboxylic acids, an oxidative workup is employed. mdpi.com
A two-step alternative involves the initial hydroxylation of the alkene to a 1,2-diol, followed by oxidative cleavage of the diol with an agent like periodic acid (HIO₄). openstax.org The choice of alkene precursor is crucial for obtaining this compound as the final product.
Hydrogenation of Unsaturated Precursors (e.g., Undecylenic Acid)
This compound can be synthesized through the hydrogenation of unsaturated precursors, with undecylenic acid being a prominent example. ontosight.ai Undecylenic acid, which is derived from the pyrolysis of castor oil, is an eleven-carbon monounsaturated fatty acid. researchgate.net The hydrogenation process involves the saturation of the carbon-carbon double bond in the undecylenic acid molecule. This is typically achieved by reacting the unsaturated acid with hydrogen gas in the presence of a metal catalyst, such as nickel or platinum. studymind.co.uk Following the saturation of the double bond, the terminal methyl group needs to be oxidized to a carboxylic acid group to form this compound.
A related process involves the polymerization of 10-undecenoic acid, which can then be hydrogenated to produce iso-undecanoic acids. researchgate.net Furthermore, undecanoic acid can be produced by the hydrogenation of undecylenic acid. merriam-webster.com
Catalytic Carbonylation Reactions
The synthesis of dicarboxylic acids, including this compound, can be approached through catalytic carbonylation reactions. This method involves the introduction of a carboxyl group into an organic molecule using carbon monoxide and a catalyst. While specific examples detailing the direct carbonylation to form this compound are not extensively documented in the provided results, the principles can be applied to related long-chain unsaturated fatty acids.
Techniques such as isomerizing alkoxycarbonylation can convert unsaturated fatty acid esters, like methyl oleate, into long-chain diesters. d-nb.info This process suggests that similar strategies could be adapted for precursors that would yield this compound. The general feasibility of obtaining diacids from smaller molecules using variations of carbonylation is a known synthetic strategy. google.com These reactions often employ transition metal catalysts, such as those based on palladium (e.g., PdCl₂), to facilitate the carboxylation process. chemicalbook.comgoogle.com The conversion typically involves multiple steps, including the initial carbonylation followed by hydrogenation to produce the saturated dicarboxylic acid. d-nb.info
Bio-based and Chemo-Enzymatic Synthesis of this compound
In response to growing environmental concerns about petroleum-based chemical production, bio-based and chemo-enzymatic methods for synthesizing this compound have gained significant traction. osti.govosti.gov These approaches leverage renewable feedstocks and biological catalysts to create more sustainable production pathways. marketresearchintellect.com
Microbial Fermentation Pathways for this compound Production
Microbial fermentation presents a direct route to this compound and other long-chain dicarboxylic acids from renewable sources. dataintelo.com This method utilizes microorganisms to convert substrates into the desired products. google.com Compared to traditional chemical synthesis, which can involve long routes, high energy consumption, and pollution, biological fermentation offers a simpler and more environmentally friendly alternative. google.com
Utilization of Glucose and Renewable Feedstocks
A key advantage of microbial synthesis is the ability to use renewable feedstocks, such as glucose and plant oils. osti.govacs.orgrsc.org Engineered microbial pathways have been successfully developed to produce odd-carbon dicarboxylic acids, like this compound, directly from glucose. osti.govosti.govacs.org
The most prominent renewable feedstock for this compound is castor oil, which is rich in ricinoleic acid. ijirt.orgresearchgate.net This non-edible oil serves as a valuable and sustainable starting material for various chemical intermediates. researchgate.net Fermentation processes can also utilize n-undecane as a substrate, which is oxidized by yeast at both terminal methyl groups to generate this compound. google.com
| Feedstock | Description |
| Glucose | A simple sugar used as a primary carbon source for engineered microbes to produce odd-carbon dicarboxylic acids. osti.govacs.org |
| Ricinoleic Acid | A major fatty acid component of castor oil, a renewable and non-edible plant-based feedstock. ijirt.orgresearchgate.net |
| n-Undecane | An eleven-carbon alkane used as a substrate in fermentation with certain yeasts for this compound production. google.com |
Engineered Microbial Systems in Dicarboxylic Acid Biosynthesis
Advances in metabolic engineering have enabled the development of robust microbial "cell factories" for producing a variety of dicarboxylic acids. Key microorganisms used in this field include Escherichia coli, Corynebacterium glutamicum, and Yarrowia lipolytica.
Escherichia coli has been extensively engineered for the production of dicarboxylic acids. acs.orgresearchgate.net It serves as a common host for expressing heterologous enzymes needed for specific biotransformation pathways, such as the conversion of ricinoleic acid into precursors for this compound. mdpi.comrsc.orgrsc.orgresearchgate.net Researchers have successfully engineered novel pathways in E. coli that combine enzymes from different metabolic routes to produce odd-carbon dicarboxylic acids directly from glucose. osti.govacs.org
Corynebacterium glutamicum is another important industrial bacterium, traditionally used for amino acid production, that has been engineered to produce various dicarboxylic acids, including glutaric acid. frontiersin.orgresearchgate.netpnas.org It has also been successfully engineered to produce α,ω-dicarboxylic acids, including 1,11-undecanedioic acid, through the oxidation of the corresponding ω-hydroxycarboxylic acids. nih.gov
Yarrowia lipolytica , an oleaginous yeast, is particularly well-suited for producing long-chain dicarboxylic acids due to its natural ability to metabolize hydrophobic substrates like fatty acids and alkanes. nih.govfrontiersin.org Metabolic engineering of this yeast, including the deletion of genes involved in β-oxidation, has been a key strategy to enhance the accumulation of dicarboxylic acids. frontiersin.orgnih.gov It has been engineered to produce odd-chain fatty acids from glucose without the need for external precursors. researchgate.net
| Microbial System | Key Engineering Strategies for Dicarboxylic Acid Production |
| Escherichia coli | Expression of heterologous enzymes (e.g., ADH, BVMO); engineering of novel pathways combining biotin (B1667282) and fatty acid synthesis. rsc.orgacs.org |
| Corynebacterium glutamicum | Expression of genes from Pseudomonas putida for L-lysine conversion; expression of dehydrogenases for ω-hydroxy acid oxidation. pnas.orgnih.gov |
| Yarrowia lipolytica | Deletion of β-oxidation pathway genes (e.g., POX1-6); engineering of ω-oxidation pathway; construction of de novo synthesis pathways for odd-chain fatty acids. frontiersin.orgnih.govresearchgate.net |
Biotransformation of Ricinoleic Acid to this compound
A well-established chemo-enzymatic route to this compound begins with the biotransformation of ricinoleic acid. rsc.orgrsc.org This process is typically carried out using recombinant E. coli cells that express two key enzymes: an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO). mdpi.comrsc.org
The pathway proceeds as follows:
The ADH oxidizes the hydroxyl group of ricinoleic acid to form a ketone intermediate (12-ketooleic acid). rsc.org
The BVMO then catalyzes an oxidative cleavage of the C-C bond adjacent to the ketone, resulting in the formation of an ester, (Z)-11-(heptanoyloxy)undec-9-enoic acid. sciepublish.comresearchgate.net
This ester intermediate can then be chemically processed. The carbon-carbon double bond is reduced (hydrogenated), and the ester bond is hydrolyzed. rsc.orgrsc.org
This hydrolysis yields two products: n-heptanoic acid and 11-hydroxyundecanoic acid. rsc.org
Finally, the 11-hydroxyundecanoic acid is oxidized to yield the final product, 1,11-undecanedioic acid. rsc.orgrsc.org
This multi-step process, which starts with a biological conversion, is considered more environmentally benign than purely chemical methods that require harsh conditions like high temperatures. rsc.org
Enzymatic Oxidation of ω-Hydroxyundecanoic Acid
The final step in several synthetic routes to this compound is the oxidation of its precursor, ω-hydroxyundecanoic acid (also known as 11-hydroxyundecanoic acid). ijirt.orgresearchgate.net This conversion can be achieved through enzymatic catalysis, offering a green alternative to chemical oxidants.
Recombinant microorganisms are employed to perform this specific oxidation. For example, Corynebacterium glutamicum engineered to express an alcohol dehydrogenase (ChnD) and an aldehyde dehydrogenase (ChnE) from Acinetobacter sp. has been shown to effectively oxidize 11-hydroxyundecanoic acid to 1,11-undecanedioic acid. nih.gov Similarly, the alcohol dehydrogenase AlkJ from Pseudomonas putida GPo1 is capable of catalyzing this oxidation step. researchgate.net This enzymatic approach avoids the use of heavy metal catalysts or harsh chemical reagents, aligning with the principles of green chemistry. ijirt.org
| Enzyme / System | Source Organism | Function |
| AlkJ | Pseudomonas putida GPo1 | Alcohol dehydrogenase that oxidizes ω-hydroxyundecanoic acid to α,ω-undecanedioic acid. researchgate.net |
| ChnD / ChnE | Acinetobacter sp. | Alcohol dehydrogenase and aldehyde dehydrogenase expressed in C. glutamicum for the two-step oxidation of ω-hydroxy acids to dicarboxylic acids. nih.gov |
Multi-Enzyme Cascade Systems for this compound Synthesis
The synthesis of this compound can be efficiently achieved through one-pot multi-enzyme cascade systems, which utilize a series of enzymatic reactions to convert renewable starting materials into the desired product. These systems are often housed in engineered microorganisms, such as Escherichia coli, which act as whole-cell biocatalysts. acs.org
A notable example involves the conversion of ricinoleic acid, a renewable fatty acid, into this compound. acs.orgsciepublish.com This biotransformation pathway is a multi-step process. Initially, ricinoleic acid is converted to an ester. This reaction is catalyzed by an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO). sciepublish.com Following this, the ester is hydrolyzed to yield n-heptanoic acid and (Z)-11-hydroxyundec-9-enoic acid. sciepublish.com
One of the challenges in this cascade is the potential toxicity of the intermediate products to the microbial host cells and the stability of the enzymes, particularly BVMO. sciepublish.com To overcome these issues and enhance product yield, multilayer engineering of the enzyme cascade catalysis has been employed. This includes engineering the bottleneck enzyme, BVMO, to improve its stability and activity, and introducing a cofactor regeneration system. acs.org Additionally, the inhibitory effects of byproducts like n-heptanoic acid can be mitigated by incorporating an adsorbent resin in the reaction to recover the products in situ. acs.org
Through such engineered systems, significant improvements in the production of this compound have been reported. For instance, from a starting concentration of 300 mM ricinoleic acid, it is possible to obtain 248 mM of this compound. acs.orgsciepublish.com This represents a substantial increase compared to non-engineered systems. acs.org
Table 1: Multi-Enzyme Cascade for this compound Synthesis
| Starting Material | Key Enzymes | Product | Reported Concentration |
|---|---|---|---|
| Ricinoleic Acid | Alcohol Dehydrogenase (ADH), Baeyer-Villiger Monooxygenase (BVMO) | This compound | 248 mM |
Green Chemistry Principles in this compound Synthesis
The enzymatic synthesis of this compound aligns with several key principles of green chemistry, aiming to create more environmentally benign chemical processes. yale.edusigmaaldrich.com Green chemistry is fundamentally about designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The twelve principles of green chemistry provide a framework for achieving this goal. sigmaaldrich.com
The application of these principles to the synthesis of this compound is evident in several ways:
Prevention of Waste : It is preferable to prevent waste than to treat it after it has been created. yale.edu Biocatalytic processes, like the multi-enzyme cascade for this compound, are often highly selective, minimizing the formation of unwanted byproducts and thus reducing waste.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Enzymatic reactions are known for their high specificity, which contributes to a better atom economy compared to many traditional chemical syntheses.
Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. yale.edu The use of ricinoleic acid, derived from castor oil, as a starting material for this compound synthesis is a prime example of utilizing a renewable feedstock. acs.orgsciepublish.com
Reduce Derivatives : Unnecessary derivatization, such as the use of blocking groups, should be minimized or avoided because such steps require additional reagents and can generate waste. sigmaaldrich.com Enzymes are highly specific and can often react with one part of a molecule without affecting other functional groups, which can eliminate the need for protection and deprotection steps. acs.org
Catalysis : Catalytic reagents are superior to stoichiometric reagents. yale.edu The use of enzymes as catalysts in the synthesis of this compound is a core aspect of this green approach. Enzymes are highly efficient catalysts that can operate under mild conditions.
Design for Energy Efficiency : Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. acs.org Enzymatic reactions often occur at or near ambient temperature and pressure, reducing the energy demands of the synthesis process. yale.eduacs.org
Table 2: Application of Green Chemistry Principles in this compound Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| Prevention of Waste | High selectivity of enzymes minimizes byproduct formation. |
| Atom Economy | Specificity of enzymatic reactions leads to efficient incorporation of atoms. |
| Use of Renewable Feedstocks | Utilization of ricinoleic acid from castor oil. acs.orgsciepublish.com |
| Reduce Derivatives | High specificity of enzymes can eliminate the need for protecting groups. acs.org |
| Catalysis | Use of highly efficient and selective enzymes as biocatalysts. |
| Design for Energy Efficiency | Reactions are often conducted at ambient temperature and pressure. yale.eduacs.org |
Biochemical and Metabolic Significance of Undecanedioic Acid
Fatty Acid ω-Oxidation Pathway and Dicarboxylic Acid Formation
The formation of undecanedioic acid is a result of the fatty acid ω-oxidation pathway, an alternative metabolic route to the more common β-oxidation. wikipedia.org This pathway typically metabolizes medium-chain fatty acids (MCFAs) of 10-12 carbon atoms and gains significance when β-oxidation is impaired. wikipedia.org Unlike β-oxidation, which occurs in the mitochondria, the enzymes for ω-oxidation are located in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org
The process begins with the oxidation of the terminal methyl group (ω-carbon) of a fatty acid, such as undecanoic acid, to form a dicarboxylic acid. wikipedia.org This conversion involves a three-step enzymatic process:
Hydroxylation : A hydroxyl group is introduced at the ω-carbon by a mixed-function oxidase system involving cytochrome P450 enzymes (from the CYP4A and CYP4F subfamilies) and NADPH. wikipedia.orgnih.gov This step forms ω-hydroxyundecanoic acid. researchgate.net
Oxidation to Aldehyde : The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase. wikipedia.org
Oxidation to Carboxylic Acid : The aldehyde group is further oxidized to a carboxyl group by aldehyde dehydrogenase, yielding the final dicarboxylic acid, this compound. wikipedia.org
Historically, the first in-vivo observation of ω-oxidation was the detection of significant quantities of this compound in urine. nih.gov This pathway is primarily viewed as a mechanism to handle an excess of fatty acids, thereby preventing cellular toxicity when the mitochondrial fatty acid oxidation pathway is overloaded. jci.org
Peroxisomal β-Oxidation of Dicarboxylic Acids
Once formed, dicarboxylic acids like this compound are primarily metabolized through β-oxidation within peroxisomes. nih.govjci.org This process serves to shorten the carbon chain of these molecules. annualreviews.org In the liver, dicarboxylic acids are preferentially broken down via the peroxisomal fatty acid oxidation (FAO) pathway. jci.org
The peroxisomal β-oxidation system involves a distinct set of enzymes compared to its mitochondrial counterpart. Key enzymes include:
Acyl-CoA Oxidase (ACOX1) : Catalyzes the first, rate-limiting step.
L-Bifunctional Protein (L-PBE or MFP-1) : Possesses hydratase and dehydrogenase activities.
3-ketoacyl-CoA Thiolase : Cleaves the shortened acyl-CoA chain. annualreviews.orgmdpi.com
Research using fibroblasts from individuals with genetic defects in fatty acid oxidation has confirmed that peroxisomes, not mitochondria, are the primary site for the β-oxidation of long-chain dicarboxylic acids. nih.gov Specifically, the breakdown of a 16-carbon dicarboxylic acid was shown to involve straight-chain acyl-CoA oxidase (SCOX), both L- and D-bifunctional proteins, and sterol carrier protein X, highlighting a specific metabolic function for the L-bifunctional protein. nih.gov
Role of this compound in Lipid Metabolism
As a product of an alternative fatty acid oxidation pathway, this compound is an important intermediate in lipid metabolism, especially under conditions of high lipid flux. nih.gov The metabolism of dicarboxylic acids is particularly active in the liver and kidney. nih.gov
Recent studies suggest that long-chain dicarboxylic acids (LCDAs) can act as signaling molecules that trigger the induction of peroxisomal β-oxidation. nih.gov However, this induction can also lead to the accumulation of triacylglycerol in the liver, a condition known as hepatic steatosis. nih.gov The mechanism is thought to involve the metabolic byproducts of peroxisomal oxidation, namely acetyl-CoA and hydrogen peroxide. nih.gov Therefore, endogenous LCDAs like this compound may serve as key regulators of peroxisomal activity and lipid storage in the liver. nih.gov As a medium-chain fatty acid derivative, it is also linked to the broader role of MCFAs in stimulating triacylglycerol synthesis. foodb.caebi.ac.uk
Enzyme Interactions and Regulation related to this compound
Research on the direct enzymatic interactions of this compound is limited. However, extensive studies on its monocarboxylic precursor, undecanoic acid, provide insight into how fatty acids of this chain length can regulate enzymatic activity, particularly in fungi. nih.gov These findings suggest that the undecane (B72203) (11-carbon) chain is biologically active and can modulate various enzymes involved in lipid metabolism.
Undecanoic acid has been shown to have a significant impact on the activity of lipases and esterases, which are enzymes that hydrolyze fats and esters, respectively. nih.gov
Lipase (B570770) Inhibition : In the fungus Trichophyton rubrum, undecanoic acid inhibits the production of extracellular lipase. nih.govtandfonline.com In a resistant strain of the fungus, lipase production was inherently lower and was not affected by the presence of undecanoic acid. nih.govtandfonline.com
Esterase and Lipase Inhibition in Aspergillus : In Aspergillus nidulans, undecanoic acid altered enzymatic activity, causing a decrease in extracellular lipase activity and a near-complete inhibition of lipase activity on the substrate Tween 80. researchgate.net It also led to a significant reduction in both intracellular and extracellular esterase activities. researchgate.net
Table 1: Effect of Undecanoic Acid on Fungal Lipase and Esterase Activity
| Organism | Enzyme | Effect of Undecanoic Acid | Finding | Citation |
| Trichophyton rubrum | Extracellular Lipase | Inhibition of Production | Production was inhibited in sensitive strains. | nih.gov, tandfonline.com |
| Aspergillus nidulans | Extracellular Lipase | Decreased Activity | Activity on p-nitrophenol decreased by ~40% in a resistant strain. | researchgate.net |
| Aspergillus nidulans | Lipase | Complete Inhibition | Activity on Tween 80 was completely inhibited. | researchgate.net |
| Aspergillus nidulans | Esterase | Decreased Activity | Intracellular and extracellular activity reduced by ~70%. | researchgate.net |
Phospholipases are enzymes that hydrolyze phospholipids (B1166683), which are key components of cell membranes.
Stimulation in T. rubrum : In undecanoic acid-sensitive strains of T. rubrum, the fatty acid stimulated the production of extracellular phospholipase A. nih.govtandfonline.com
No Effect in A. nidulans : In contrast, undecanoic acid did not alter the activity of phospholipase C in Aspergillus nidulans. researchgate.net
Inhibition of Phospholipid Biosynthesis : At its minimum inhibitory concentration, undecanoic acid was found to inhibit the synthesis of specific phospholipids, including phosphatidylserine (B164497) and phosphatidylethanolamine, in T. rubrum. ncats.ioatamanchemicals.com At higher concentrations, it inhibited the biosynthesis of all major phospholipids in the organism. ncats.ioatamanchemicals.com
This compound as a Human Metabolite
This compound is recognized as an endogenous human metabolite. foodb.cachemicalbook.commedchemexpress.comnih.gov Its presence in the body is linked to specific metabolic states and has been detected in various biological samples.
Detection in Urine : It has been identified in the urine of patients receiving hopantenate therapy who experienced Reye's-like syndrome, suggesting a link to altered fatty acid metabolism under certain drug therapies. foodb.cachemicalbook.com
Association with Atherosclerosis : this compound has been found in the tissue of human aortas exhibiting advanced atherosclerotic lesions. foodb.cachemicalbook.com In these tissues, it is associated with macromolecules of the intercellular matrix, particularly elastin. foodb.cachemicalbook.com
Its precursor, undecanoic acid, is also a well-established human metabolite found in various body fluids. ebi.ac.uknih.gov The presence of both the mono- and dicarboxylic forms of this 11-carbon fatty acid underscores its role in human lipid metabolic pathways.
Derivatization and Functionalization of Undecanedioic Acid
Hydroxamate Derivatives and their Synthesis
Hydroxamic acids are a class of organic compounds characterized by the functional group R-C(=O)N(OH)-R'. The derivatization of undecanedioic acid into a bishydroxamic acid (having a hydroxamic acid group at both ends of the carbon chain) imparts significant metal-chelating properties to the molecule. These derivatives are of interest for their potential biological activities, which are often related to their ability to bind essential metal ions like iron. oup.comwikipedia.org
The synthesis of hydroxamic acids from carboxylic acids like this compound typically proceeds through a two-step process. The carboxylic acid is first converted into a more reactive intermediate, such as an acid chloride or, more commonly, an ester. This intermediate then reacts with hydroxylamine (B1172632) or one of its salts to form the hydroxamic acid. wikipedia.org
A general synthetic route involves:
Esterification: this compound is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding diester (e.g., dimethyl undecanedioate).
Hydroxaminolysis: The purified diester is then treated with a solution of hydroxylamine hydrochloride, often in an alkaline medium, to yield the dihydroxamic acid derivative. tandfonline.com
This method is analogous to the synthesis of other dicarboxylic acid hydroxamates, such as suberoyl anilide hydroxamic acid (SAHA) from suberic acid, a well-known histone deacetylase inhibitor. sigmaaldrich.com The reaction of ester functional groups with hydroxylamine hydrochloride in an alkaline solution is a standard method for producing hydroxamic acids. tandfonline.com
While specific studies detailing the synthesis of undecanedioic dihydroxamic acid are not prevalent, the principles are well-established in organic chemistry. The synthesis of monohydroxamic acids from related fatty acids, such as 10-undecanhydroxamic acid from undecanoic acid, follows a similar pathway involving the formation of a methyl ester followed by reaction with hydroxylamine. oup.comresearchgate.netnih.gov This underscores the robustness of the ester-to-hydroxamic acid conversion methodology.
Other Functional Group Derivatizations for Analytical Purposes
For this compound to be analyzed effectively by common analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), its carboxylic acid groups must often be derivatized. This process converts the polar, non-volatile dicarboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis or a derivative with a chromophore for UV-Vis detection in HPLC. mdpi.comnih.govedpsciences.org
Several derivatization strategies are employed for the quantitative and qualitative analysis of this compound in various matrices.
Esterification for Gas Chromatography (GC) Analysis: The most common derivatization method for GC-based analysis of carboxylic acids is esterification, which converts the carboxyl groups (-COOH) into esters (-COOR). This reduces polarity and increases volatility.
Methylation (FAMEs): Conversion to Fatty Acid Methyl Esters (FAMEs) is a standard procedure. This can be achieved using various reagents, including trimethylsilyldiazomethane (B103560) or through acid-catalyzed methylation with reagents like boron trifluoride-methanol solution (BF₃-MeOH). tandfonline.commdpi.comeprep-analytical.com The resulting dimethyl undecanedioate is then analyzed by GC, often coupled with a mass spectrometer (GC-MS). mdpi.com
Butylation: For certain mass spectrometry methods, n-butyl esters are prepared. This is accomplished by heating the sample with n-butanol in the presence of a strong acid like HCl. google.com
Silylation for Gas Chromatography (GC) Analysis: Another major technique for preparing samples for GC is silylation, where active hydrogen atoms in the carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group.
TMS Derivatives: Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert dicarboxylic acids into their TMS esters. This method is effective for analyzing long-chain dicarboxylic acids and their intermediates. jmb.or.kr
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis: HPLC analysis of this compound may require derivatization to attach a chromophoric or fluorophoric tag, enhancing detection by UV-Vis or fluorescence detectors.
Naphthacyl Esters: Fatty acids can be converted to naphthacyl esters by reacting them with 2-bromo-2'-acetonaphthone (B145970). This introduces a highly UV-active naphthyl group, allowing for sensitive detection by HPLC. edpsciences.org
4-NBC Derivatives: Carboxyl groups can also be derivatized by reacting them with 4-nitrobenzyl-N,N'-diisopropylisourea (4-NBC). This method is compatible with liquid chromatography analysis. tandfonline.com
The choice of derivatization agent and method depends on the analytical instrument being used, the sample matrix, and the specific requirements for sensitivity and quantification. nih.govgoogle.com
| Derivatization Method | Target Functional Group | Reagent(s) | Analytical Technique | Purpose |
| Methyl Esterification | Carboxylic Acid | Boron Trifluoride-Methanol (BF₃-MeOH); Trimethylsilyldiazomethane | GC-MS | Increase volatility and thermal stability for GC analysis. tandfonline.commdpi.com |
| Butyl Esterification | Carboxylic Acid | n-Butanol / 3N HCl | LC-MS/MS | Prepare volatile derivatives for MS analysis in positive ion mode. google.com |
| Silylation | Carboxylic Acid | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / Pyridine | GC-FID, GC-MS | Create volatile and stable TMS esters for GC analysis. jmb.or.kr |
| Naphthacyl Ester Formation | Carboxylic Acid | 2-bromo-2'-acetonaphthone / Triethylamine | HPLC-UV | Introduce a UV-active chromophore for sensitive HPLC detection. edpsciences.org |
| Hydroxamic Acid Formation | Ester | Hydroxylamine Hydrochloride (NH₂OH·HCl) | HPLC | Form hydroxamic acids for spectrophotometric or HPLC analysis. tandfonline.com |
Applications in Advanced Materials Science and Engineering
Undecanedioic Acid in Polymer Science
This compound serves as a crucial monomer in the synthesis of various high-performance polymers. Its long aliphatic chain provides flexibility, while the two carboxylic acid groups at either end allow for polymerization with a range of co-monomers.
Production of Biodegradable Polymers
A significant application of this compound lies in the production of biodegradable polymers, particularly polyesters. These materials are of great interest as sustainable alternatives to conventional plastics. The synthesis of biodegradable polyesters often involves the polycondensation of a dicarboxylic acid, such as this compound, with a diol.
Research has demonstrated the synthesis of a series of thermoplastic polyesters with tunable thermo-mechanical properties derived from renewable monomers. For instance, polyesters synthesized from bio-based monomers have exhibited weight-average molecular weights in the range of 21,000–48,000 g/mol . rsc.org The thermal and mechanical properties of these polymers are influenced by their composition and molecular structure.
Table 1: Thermal and Mechanical Properties of a Bio-based Polyester (B1180765)
| Property | Value |
| Weight-Average Molecular Weight ( g/mol ) | 21,000 - 48,000 |
| Glass Transition Temperature (°C) | -34.13 to 6.97 |
| Young's Modulus (MPa) | 11.6 to 44.2 |
| Elongation at Break (%) | 33.6 - 106.7 |
This data is based on polyesters derived from bio-based eugenol (B1671780) and 10-undecenoic acid, a precursor to this compound. rsc.org
The biodegradability of these polyesters is a key advantage, addressing environmental concerns associated with plastic waste. The ester linkages within the polymer chain are susceptible to hydrolysis, breaking down the polymer into smaller, environmentally benign molecules.
Engineering Plastics and Resins
This compound is also a valuable component in the production of engineering plastics, particularly polyamides. Polyamides, commonly known as nylons, are prized for their high strength, durability, and thermal stability. The incorporation of this compound into the polyamide backbone can modify its properties to suit specific applications.
Long-chain dicarboxylic acids like this compound contribute to greater flexibility and strength in the resulting polymer. This is attributed to the ability of the long carbon chain to bend, which minimizes breakage and reduces the number of links required in the polymer chain. researchgate.net
While specific data for a polyamide synthesized directly with this compound is limited in the available research, studies on similar long-chain polyamides provide insights into the expected properties. For example, a polyamide synthesized from 2-methylpentamethylenediamine and dodecanedioic acid (a C12 dicarboxylic acid) exhibits a glass transition temperature of 42°C in its quenched state. akjournals.com The dielectric constant for a similar dry nylon is approximately 3.7. akjournals.com These values suggest that polyamides incorporating this compound would possess properties suitable for various engineering applications.
Role in Enhancing Polymer Performance and Durability
Furthermore, the regular structure of polymers synthesized with this compound can lead to a higher degree of crystallinity. This crystallinity contributes to increased mechanical strength, stiffness, and thermal stability. The ability of the polymer chains to pack in an ordered fashion enhances the intermolecular forces, leading to a more robust and durable material.
This compound in Coatings and Adhesives
In the realm of coatings and adhesives, this compound and its derivatives are utilized to improve adhesion, mechanical strength, and chemical resistance. It often functions as a crosslinking or curing agent in various formulations. specialchem.com
Enhancement of Adhesion Properties
This compound can be used as a curing agent in the production of adhesives and sealants. specialchem.com During the curing process, the carboxylic acid groups of this compound react with other components in the formulation, such as epoxy resins or polyols in polyurethane systems, to form a crosslinked network. This network structure is key to developing strong adhesive bonds.
The formation of covalent bonds at the adhesive-substrate interface, as well as the increase in the cohesive strength of the adhesive itself, leads to a significant enhancement of adhesion properties. The unbranched carbon backbone of this compound also imparts flexibility and hydrophobic properties to the adhesive, which can improve its performance in various environments. specialchem.com
Contribution to Enhanced Mechanical and Chemical Resistance
The cross-linking of polymers facilitated by this compound not only improves adhesion but also contributes to enhanced mechanical and chemical resistance in coatings and adhesives. specialchem.com The three-dimensional network formed during curing makes the material more rigid and resistant to deformation under stress, thereby increasing its mechanical strength.
Advanced Analytical Methodologies for Undecanedioic Acid Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of undecanedioic acid, leveraging the interaction of electromagnetic radiation with the molecule to reveal its distinct chemical features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: Proton NMR (¹H NMR) analysis of this compound identifies the different types of protons based on their chemical environment. The spectrum is characterized by a triplet corresponding to the methylene (B1212753) (CH₂) protons adjacent to the carboxylic acid groups (α-protons), a series of multiplets for the central methylene protons in the alkyl chain, and a signal for the acidic protons of the carboxyl groups. nih.govhmdb.ca Experimental data obtained in water at 500 MHz shows characteristic shifts for these protons. nih.govhmdb.ca
¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The spectrum of this compound displays a distinct signal for the carboxyl carbon (C=O) at the downfield region. nih.gov Signals for the methylene carbons (CH₂) appear in the upfield region, with the carbon adjacent to the carboxyl group (α-carbon) being the most deshielded among them. nih.gov Experimental data has been recorded using solvents such as deuterated chloroform (B151607) (CDCl₃) and water. nih.govnih.gov
Below are tables summarizing typical chemical shifts observed for this compound.
Table 1: ¹H NMR Chemical Shifts for this compound Data obtained in H₂O at 500 MHz. nih.govhmdb.ca
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | Variable | Broad Singlet |
| -CH₂-COOH (α-protons) | ~2.20 | Triplet |
| -CH₂-CH₂-COOH (β-protons) | ~1.53 | Multiplet |
Table 2: ¹³C NMR Chemical Shifts for this compound Data obtained in CDCl₃ at 25.16 MHz. nih.gov
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| -C OOH | ~180.76 |
| -C H₂-COOH (α-carbon) | ~34.25 |
| -C H₂-CH₂-COOH (β-carbon) | ~24.77 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. mdpi.com The FTIR spectrum provides a molecular "fingerprint" based on the absorption of infrared radiation, which induces molecular vibrations. researchgate.net For this compound, key characteristic absorption bands confirm its dicarboxylic acid structure. mdpi.commdpi.com These include a very broad O-H stretching band from the hydrogen-bonded carboxyl groups, a sharp and intense C=O stretching band, C-O stretching, and various C-H stretching and bending vibrations from the long alkyl chain. mdpi.com
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | ~3300-2500 | Very broad, characteristic of carboxylic acid dimer |
| C-H Stretch | ~2920, ~2850 | Sharp, from asymmetric and symmetric CH₂ stretching |
| C=O Stretch | ~1700 | Intense and sharp, characteristic of carbonyl in a carboxylic acid |
| C-O-H Bending | ~1430 | In-plane bending |
| C-O Stretch | ~1280 | Stretching vibration coupled with O-H bending |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. wikipedia.orgmt.com It relies on the inelastic scattering of monochromatic light (Raman scattering) from a laser source. wikipedia.org While FTIR is sensitive to polar bonds like C=O and O-H, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds, such as the C-C backbone of the alkyl chain in this compound. mt.com Water is a weak Raman scatterer, making this technique highly suitable for analyzing aqueous samples without significant interference. wikipedia.orgmdpi.com The Raman spectrum of this compound would be expected to show strong signals for the C-C stretching and CH₂ twisting and wagging modes within the alkyl chain, as well as a characteristic C=O stretch. researchgate.net
Table 4: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch | ~2800-3000 | Aliphatic C-H vibrations |
| C=O Stretch | ~1640-1680 | Symmetric carbonyl stretch |
| CH₂ Scissoring/Bending | ~1440-1460 | Deformation of methylene groups |
| C-C Stretch | ~1060-1130 | Skeletal vibrations of the carbon chain |
Chromatographic and Mass Spectrometric Analysis
Chromatographic methods are essential for separating this compound from complex mixtures, while mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of dicarboxylic acids, this compound typically requires a derivatization step prior to GC-MS analysis. thaiscience.infonih.gov This process converts the polar carboxyl groups into more volatile non-polar esters, commonly trimethylsilyl (B98337) (TMS) or pentafluorobenzyl (PFB) esters. thaiscience.infonih.gov
Once derivatized, the compound is separated from other components in the gas chromatograph based on its boiling point and interaction with the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. creative-proteomics.com The resulting mass spectrum, which shows a unique fragmentation pattern and a molecular ion peak, allows for highly specific qualitative identification and sensitive quantitative analysis. nih.gov GC-MS has been successfully used to identify dicarboxylic acids, including this compound, as impurities in other substances and as metabolic products in biological samples. thaiscience.infonih.gov In some applications, this compound itself is used as an internal standard for the quantification of other organic acids. thaiscience.info
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly versatile and sensitive method for analyzing non-volatile or thermally labile compounds like this compound without the need for derivatization. measurlabs.comacs.org HPLC separates components in a liquid mobile phase based on their affinity for a stationary phase, making it suitable for a wide range of molecules. researchgate.net
In the context of this compound analysis, reverse-phase HPLC is commonly employed, where a polar mobile phase (e.g., a mixture of water, acetonitrile (B52724), or methanol) and a non-polar stationary phase are used. researchgate.netresearchgate.net After separation in the HPLC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS that allows for the gentle ionization of molecules directly from the liquid phase, preserving the molecular ion for detection. acs.org This direct coupling provides high specificity and sensitivity, enabling the detection and quantification of this compound in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations. nih.govacs.org
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Chloroform |
| Methanol (B129727) |
Derivatization Techniques for Enhanced Analytical Detection
Due to their low volatility and thermal lability, direct analysis of dicarboxylic acids like this compound using techniques such as gas chromatography (GC) can be challenging. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its analytical properties, such as volatility, thermal stability, and detectability.
Common derivatization strategies for carboxylic acids involve converting the carboxyl groups into less polar and more volatile functional groups, most commonly esters or silyl (B83357) esters.
Esterification: This is a widely used method for derivatizing carboxylic acids. It involves reacting the carboxylic acid with an alcohol in the presence of a catalyst. For GC analysis, methyl esters are frequently prepared because of their high volatility. mdpi.com Reagents like methanolic hydrochloric acid can be used to convert carboxylic acids, including their salt and ester forms, into methyl esters. oup.com Another approach involves the use of 2-bromo-2'-acetonaphthone (B145970) to form naphthacyl esters, which enhances detectability in high-performance liquid chromatography (HPLC) due to the chromophoric nature of the naphthacyl group. edpsciences.org
Silylation: This technique involves the replacement of active hydrogen atoms in the carboxyl groups with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. mdpi.com The resulting TMS esters are significantly more volatile and thermally stable, making them suitable for GC-MS analysis.
Hydrazone and Hydrazide Formation: For analysis using liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency. Reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) react with carbonyl groups, while 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl) in the presence of a coupling agent is used to derivatize carboxyl groups into 2-nitrophenyl (2-NP) hydrazides. tandfonline.com Another reagent, 3-nitrophenylhydrazine (B1228671) (3-NPH), has been shown to be highly efficient for derivatizing carboxylic acids for LC-MS/MS analysis, with derivatization efficiencies close to 100%. nih.gov
These derivatization techniques are essential for the accurate quantification and identification of this compound in various matrices, from biological samples to industrial products. mdpi.comedpsciences.orgnih.gov
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. For this compound, XRD provides valuable insights into its solid-state properties, including polymorphism and crystal packing.
This compound has been shown to exhibit conformational polymorphism, meaning it can exist in different crystal forms depending on the crystallization conditions, particularly the solvent used. acs.org
Polymorph Selectivity: Research has demonstrated that solvents with a high hydrogen bond donating (HBD) ability tend to produce one polymorph (form II), while solvents with no HBD ability favor another (form I). acs.org This strong correlation between solute-solvent interactions and the resulting crystal form can be verified using quantitative powder X-ray diffraction (PXRD). acs.org
Crystal Structure Determination: Single-crystal X-ray diffraction can be used to determine the precise arrangement of atoms within the unit cell of each polymorph. This information reveals details about molecular conformation and intermolecular interactions, such as hydrogen bonding, which govern the physical properties of the crystal. For instance, in a co-crystal of hexamethylenetetramine and this compound, single-crystal XRD was used to analyze the structure. core.ac.uk In another study, high-resolution XRD powder patterns of calcium undecanoate, a salt of undecanoic acid, were measured using synchrotron radiation, revealing a mixture of monohydrated and anhydrous forms. researchgate.net
The ability to control and characterize the crystalline form of this compound is crucial for its application in materials science, as different polymorphs can exhibit different physical properties such as melting point, solubility, and stability.
Thermal Analysis Methods (e.g., Thermogravimetry Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are fundamental for characterizing the thermal properties and stability of this compound and its derivatives.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wustl.edu This technique is used to determine the thermal stability and decomposition profile of this compound. For example, TGA can be used to identify the onset temperature of decomposition, which is a critical parameter for processing polymers derived from this compound. researchgate.netacs.org In studies of polymers based on this compound, TGA has been used to assess their thermal stability, with some polyol esters showing onset temperatures above 260 °C. researchgate.netacs.org TGA can also be employed to study the sublimation behavior of organic precursors like this compound under low pressure, which is relevant for deposition techniques. aalto.fi
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). chemicalbook.comresearchgate.net For this compound, DSC can be used to identify and characterize its different polymorphic forms, as each form will have a unique melting point. acs.org In the context of polymers, DSC is essential for understanding the thermal properties of polyamides and polyesters synthesized from this compound. chemicalbook.com For example, the melting temperatures of odd-odd nylons based on this compound have been found to range from 182 to 209°C. chemicalbook.com
The data obtained from TGA and DSC are crucial for establishing the processing parameters and understanding the performance of materials containing this compound.
Table 1: Thermal Properties of this compound-Based Materials
Viscometry for Polymer Characterization
Viscometry is a technique used to measure the viscosity of a fluid, which is a measure of its resistance to flow. For polymers synthesized from this compound, viscometry is a key method for determining their molecular weight and understanding their rheological behavior.
Intrinsic Viscosity: The intrinsic viscosity of a polymer solution is a measure of the contribution of the polymer to the viscosity of the solution. It is related to the molecular weight of the polymer through the Mark-Houwink equation. By measuring the intrinsic viscosity, the average molecular weight of polyamides and polyesters derived from this compound can be estimated. chemicalbook.com For instance, a series of even-odd nylons synthesized from this compound were found to have intrinsic average molecular weights ranging from 1.3 x 10^4 to 2.5 x 10^4. chemicalbook.com Another series of odd-odd polyamides had intrinsic viscosities ranging from 0.70 to 0.87 dL/g. chemicalbook.com
Melt Viscosity: Melt viscosity is the viscosity of a polymer in its molten state. It is a critical parameter for polymer processing techniques such as injection molding and extrusion. For example, a polyester (B1180765) wax based on 1,12-dodecanedioic acid, a close structural analog of this compound, was characterized by its melt viscosity. google.com
Viscometry provides essential data for quality control in polymer production and for tailoring the properties of this compound-based polymers for specific applications.
Table 2: Chemical Compounds Mentioned
Environmental Fate and Transport Research
Biodegradability Studies of Undecanedioic Acid and its Derivatives
Biodegradability is a key factor in determining the environmental persistence of a chemical. Studies have shown that this compound is readily biodegradable.
One study, following the OECD 301F guideline for ready biodegradability, observed 89.3% degradation of this compound over a 28-day period. castrol.com The pass levels for ready biodegradability in such tests are 60% of the theoretical maximum, which must be reached within a 10-day window during the 28-day test. oecd.org The result for this compound clearly meets this criterion, indicating it is not expected to persist in the environment. castrol.com
Fatty acid esters, a class of derivatives, are also reported to be readily biodegradable. santos.com For example, an OECD 301D test on a fatty acid ester showed degradation of over 65% within 30 days, classifying it as readily biodegradable. santos.com
Derivatives of this compound in the form of polymers have also been a subject of biodegradability research. For instance, bio-based polyamides incorporating this compound have been developed. google.comgoogle.com Research into a biobased polyamide 5.6, which can be synthesized using dicarboxylic acids like this compound, demonstrated enhanced biodegradability. The addition of a biodegradation agent increased the biodegradation of this polyamide by at least 15.5% over 300 days in an ASTM D5511 test, with projections suggesting 90% biodegradation within five years or less. google.com This is a significant improvement compared to conventional polyamides, which can take over 50 years to biodegrade. google.com Another derivative, Polyamide 11, is produced from 11-aminoundecanoic acid, a substance derived from ricinoleic acid which can also be a precursor for this compound. specialchem.comresearchgate.net While nylons are generally considered non-biodegradable, recent research has shown that mealworm larvae can ingest and masticate Nylon 11. nih.gov
Table 1: Biodegradability of this compound and Related Compounds
| Substance | Test Guideline | Result | Conclusion |
|---|---|---|---|
| This compound | OECD 301F | 89.3% degradation in 28 days castrol.com | Readily biodegradable castrol.com |
| Fatty Acid Ester | OECD 301D | >65% degradation in 30 days santos.com | Readily biodegradable santos.com |
| Bio-based Polyamide 5.6 (with biodegradation agent) | ASTM D5511 | >15.5% biodegradation in 300 days google.com | Enhanced biodegradability google.com |
Environmental Persistence under Specific Conditions
The persistence of a substance in the environment is inversely related to its biodegradability. Given that this compound is readily biodegradable, it is not considered to be persistent in the environment. usgs.gov
However, the environmental persistence of its derivatives can differ significantly, largely depending on their molecular structure and size. For instance, high molecular weight polymers that incorporate dicarboxylic acids are expected to be persistent in soil and sediment. canada.ca This persistence is attributed to their large size and low water solubility, which limits their environmental degradation. canada.ca
Research on Bioaccumulation Potential
Bioaccumulation refers to the accumulation of substances in an organism. The potential for bioaccumulation is often assessed by the bioconcentration factor (BCF).
For this compound, the European Chemicals Agency (ECHA) registration dossier indicates no potential for bioaccumulation. europa.eu This is consistent with assessments of similar fatty acid esters which are also considered to have a low potential to bioaccumulate based on estimated BCF values. santos.com
In contrast, some derivatives, particularly perfluorinated ones, show a significant potential for bioaccumulation. For example, studies on perfluorinated carboxylic acids (PFCAs) have shown that the BCF increases with the length of the perfluoroalkyl chain. researchgate.netresearchgate.net For C11 PFCAs, empirical BCFs have been reported to be in the range of >5000. canada.ca It is important to note that this compound is a dicarboxylic acid and not a perfluorinated compound, and therefore these high BCF values are not directly applicable but illustrate how modifications to the carbon chain can dramatically alter bioaccumulation potential.
The low bioaccumulation potential of this compound is also supported by the general understanding of dicarboxylic acids. For example, the cleavage products of diisopropyl adipate (B1204190) (adipic acid and isopropanol) have very low log Pow values, indicating no potential to accumulate in adipose tissue. europa.eu Given the structural similarities, a similar fate would be expected for this compound.
Table 2: Bioaccumulation Potential of this compound and its Derivatives
| Substance | Finding | Bioaccumulation Potential |
|---|---|---|
| This compound | No potential for bioaccumulation reported in ECHA dossier. europa.eu | Low europa.eu |
| Fatty Acid Esters | Low potential based on estimated BCF values. santos.com | Low santos.com |
| Perfluorinated Carboxylic Acids (C11) | Empirical BCFs > 5000. canada.ca | High canada.ca |
Transport Pathways in Environmental Media
Once released into the environment, the transport of this compound is governed by its physical and chemical properties.
Due to its properties, it is expected to partition to soil and sediment if released into the environment. canada.ca The partitioning of organic acids to soil and sediment is a key transport process. itrcweb.org Research has indicated that for organic acids, sorption to organic matter is a primary mechanism of partitioning in environmental systems. usgs.gov One study demonstrated that this compound was effective at binding phenanthrene, a polycyclic aromatic hydrocarbon, suggesting it could influence the transport and fate of other environmental contaminants. usgs.gov
For derivatives, the transport pathways are also linked to their properties. High molecular weight polymers containing this compound, due to their low water solubility, will also tend to partition to soil and sediment. canada.ca In the case of perfluorinated acids, which are more water-soluble, transport in aqueous media is a significant pathway, with atmospheric transport of volatile precursors also playing a role in their long-range distribution. diva-portal.org
Emerging Research Areas and Future Directions
Advancements in Sustainable and Eco-Friendly Production Methods
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the production of undecanedioic acid is no exception. ijirt.org Traditionally synthesized from petrochemical feedstocks, recent research has focused on developing eco-friendly alternatives that utilize renewable resources and milder reaction conditions. ijirt.orgmarketresearchintellect.commarketresearchintellect.com
One of the most promising areas of advancement is the use of bio-based feedstocks. marketresearchintellect.commarketresearchintellect.com Castor oil, a non-edible vegetable oil, has emerged as a key renewable source. ijirt.orgresearchgate.netabiosus.org The primary fatty acid in castor oil, ricinoleic acid, can be chemically converted to undecylenic acid, a direct precursor to this compound. ijirt.orgresearchgate.net This bio-based route significantly reduces the carbon footprint associated with traditional chemical synthesis. marketresearchintellect.com
Further greening of the production process involves the use of environmentally benign catalysts and reaction media. For instance, a novel oxidation method has been developed using ferric chloride (FeCl₃) in aqueous sodium hypochlorite (B82951) to convert 11-hydroxyundecanoic acid (derived from ricinoleic acid) into this compound. ijirt.org This method is notable for its use of an inexpensive and eco-friendly catalyst under mild conditions, offering an alternative to harsher, more energy-intensive processes. ijirt.org
Biocatalysis and microbial fermentation are also at the forefront of sustainable UDA production. corvay-specialty.comspecialchem.com These methods leverage the metabolic pathways of microorganisms to convert renewable raw materials into long-chain dicarboxylic acids like UDA. specialchem.comdataintelo.com While challenges in scaling up and optimizing these biotechnological processes remain, they hold significant potential for creating a more sustainable and cost-effective supply of UDA. ijirt.orgdataintelo.com The integration of green chemistry principles and advanced biotechnological techniques is expected to be a major driver of future innovations in UDA production. dataintelo.com
Novel Applications of this compound Derivatives
Research into this compound is not limited to its production; a significant area of investigation involves the synthesis and application of its derivatives. These derivatives often exhibit unique properties that make them suitable for a wide range of high-performance applications.
One of the most significant applications of UDA is in the synthesis of polymers, particularly polyamides and polyesters. corvay-specialty.comriverlandtrading.comchemimpex.com By reacting UDA with various diamines, researchers can create a series of "even-odd" nylons with tailored properties. chemicalbook.com These bio-based polymers are valued for their mechanical strength, durability, and chemical resistance, making them suitable for use in automotive parts, electronic components, and textiles. marketresearchintellect.comriverlandtrading.com
UDA derivatives are also finding use as high-performance lubricants and greases. corvay-specialty.comriverlandtrading.comserenachemicals.com Esters formed by reacting UDA with alcohols exhibit excellent thermal stability, oxidation resistance, and low volatility, which are critical properties for lubricants used in demanding environments such as the automotive and aerospace industries. corvay-specialty.comriverlandtrading.com
In the realm of personal care and cosmetics, UDA and its derivatives are utilized for their emollient, moisturizing, and conditioning properties. corvay-specialty.comriverlandtrading.comontosight.ai They can be found in products like creams, lotions, and hair care formulations. corvay-specialty.comriverlandtrading.com The natural origin and low toxicity profile of UDA make it an attractive ingredient for eco-conscious cosmetic brands. chemimpex.com
Other emerging applications for UDA derivatives include:
Adhesives and Sealants: UDA can act as a curing agent, improving the adhesion, strength, and chemical resistance of the final products. corvay-specialty.comspecialchem.com
Corrosion Inhibitors: It can form a protective film on metal surfaces, preventing corrosion in applications such as metalworking fluids and water treatment. corvay-specialty.comserenachemicals.comchemceed.com
Plasticizers: UDA esters serve as non-toxic, environmentally friendly alternatives to traditional phthalate (B1215562) plasticizers in flexible PVC applications. riverlandtrading.com
Pharmaceuticals: UDA is being explored as a building block for synthesizing active pharmaceutical ingredients and drug delivery systems. riverlandtrading.comontosight.ai
Interactive Table: Applications of this compound and Its Derivatives
| Application Category | Specific Use | Key Properties |
| Polymers | Synthesis of polyamides (nylons) and polyesters. corvay-specialty.comriverlandtrading.com | Mechanical strength, thermal stability, chemical resistance. riverlandtrading.com |
| Lubricants | Synthetic lubricants and greases for automotive and aerospace. corvay-specialty.comriverlandtrading.com | High thermal stability, oxidation resistance, low volatility. corvay-specialty.comriverlandtrading.com |
| Cosmetics | Emollient and moisturizer in creams, lotions, and hair care. corvay-specialty.comriverlandtrading.com | Moisturizing, conditioning, low toxicity. corvay-specialty.comchemimpex.com |
| Adhesives & Sealants | Curing agent to enhance performance. corvay-specialty.comspecialchem.com | Improves adhesion, strength, and chemical resistance. corvay-specialty.comspecialchem.com |
| Corrosion Inhibitors | Protection of metal surfaces. corvay-specialty.comserenachemicals.com | Forms a protective film. corvay-specialty.com |
| Plasticizers | Flexible PVC manufacturing. riverlandtrading.com | Non-toxic, improves flexibility at low temperatures. riverlandtrading.com |
| Pharmaceuticals | Building block for APIs and drug delivery systems. riverlandtrading.comontosight.ai | Biocompatibility, potential for controlled release. ontosight.ai |
Integration of Synthetic Biology and Metabolic Engineering for Enhanced Production
Synthetic biology and metabolic engineering are powerful tools being harnessed to improve the bio-based production of dicarboxylic acids, including UDA. crimsonpublishers.comresearchgate.netnih.gov These approaches involve redesigning the metabolic pathways of microorganisms to enhance the yield, productivity, and efficiency of the desired chemical's synthesis from renewable feedstocks like glucose. pnas.orgacs.orgacs.org
The core principle is to create microbial cell factories that are optimized for producing a specific compound. researchgate.net For dicarboxylic acids, this involves engineering microorganisms such as Escherichia coli and the yeast Yarrowia lipolytica. acs.orgfrontiersin.org Researchers have successfully engineered pathways for the production of various dicarboxylic acids by introducing and optimizing the expression of key enzymes. acs.orgnih.gov
For odd-chain dicarboxylic acids like UDA, a key challenge is providing the necessary precursor, propionyl-CoA. frontiersin.org Metabolic engineering strategies have been developed to create pathways that can synthesize this precursor internally, removing the need to supplement the growth medium. frontiersin.org Furthermore, engineering efforts focus on increasing the availability of other precursors, such as malonyl-CoA, and optimizing cofactor regeneration to drive the biosynthetic reactions forward. acs.orgmdpi.com
Recent research has demonstrated the successful production of medium-chain dicarboxylic acids in engineered biocatalyst systems. nih.govresearchgate.net For instance, a system using bacterial enzymes achieved a high concentration of this compound from ω-hydroxyundecanoic acid, showcasing a significant improvement over previous results. nih.govresearchgate.net These advancements highlight the potential of combining enzymatic catalysis with metabolic engineering to create highly efficient production platforms. sciepublish.comrsc.org
While significant progress has been made, challenges remain in achieving industrially viable production levels. researchgate.net Future research will likely focus on further pathway optimization, host strain improvement, and the development of advanced fermentation processes to make the bio-based production of UDA and other dicarboxylic acids a commercial reality. acs.orgnih.gov
Computational Chemistry and Modeling in this compound Research
Computational chemistry and molecular modeling are becoming increasingly valuable tools in the study of this compound and its derivatives. researchgate.netresearchgate.net These methods allow researchers to investigate the properties and behavior of molecules at the atomic level, providing insights that can guide experimental work and accelerate the development of new applications.
One area where computational chemistry has been applied is in understanding the crystallization behavior of UDA. acs.org Studies have used quantum chemistry calculations, alongside experimental techniques, to investigate the different crystalline forms (polymorphs) of UDA and how their formation is influenced by the solvent used during crystallization. acs.org This knowledge is crucial for controlling the solid-state properties of UDA, which can impact its performance in various applications.
Computational methods are also employed to predict the properties of UDA derivatives. For example, Density Functional Theory (DFT) has been used to study the corrosion inhibition efficiencies of certain undecanoic acid derivatives. researchgate.net By calculating parameters such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), researchers can gain a theoretical understanding of how these molecules interact with metal surfaces to prevent corrosion. researchgate.net These theoretical studies can help in the rational design of more effective corrosion inhibitors.
The development of advanced computational methods, such as long-range corrected density functional theory (LC-DFT), is expanding the scope and accuracy of these investigations. riken.jp As computational power continues to increase and theoretical models become more sophisticated, the role of computational chemistry in this compound research is expected to grow, facilitating the design of new derivatives with tailored properties and the optimization of their synthesis and application.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing undecanedioic acid in a laboratory setting?
- Methodological Answer : this compound (C11) can be synthesized via catalytic oxidation of cycloundecane or through bio-based routes using engineered microbial strains (e.g., Candida tropicalis). Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, Fourier-transform infrared (FTIR) spectroscopy for functional group analysis, and high-performance liquid chromatography (HPLC) for purity assessment. Analytical standards should align with protocols for dicarboxylic acids, as outlined in safety data sheets for related compounds .
Q. How can researchers design experiments to evaluate the antifungal activity of this compound against plant pathogens?
- Methodological Answer : In vitro antifungal assays involve preparing serial dilutions of this compound and testing against pathogens like Fusarium oxysporum using agar diffusion or broth microdilution methods. Positive controls (e.g., commercial fungicides) and negative controls (solvent-only) are critical. Antifungal efficacy is quantified via inhibition zone measurements or minimum inhibitory concentration (MIC) values. Replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) ensure reliability, as demonstrated in transgenic plant studies .
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is optimal for detecting this compound in biological samples due to its high sensitivity and specificity. Sample preparation may require solid-phase extraction (SPE) to remove interfering compounds. Retention time and mass-to-charge ratio (m/z) should match reference standards. For plant tissues, protocols from studies on dicarboxylic acids in transgenic systems provide validated workflows .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in experimental design (e.g., pathogen strains, solvent systems). A meta-analysis of existing data should compare variables such as pH, temperature, and compound concentration. Cross-validation using standardized protocols (e.g., CLSI guidelines for antifungal testing) and replication in independent labs can isolate confounding factors. Critical evaluation of source reliability (e.g., peer-reviewed journals vs. non-curated databases) is essential .
Q. What strategies are effective for integrating this compound into high-performance polyamides, and how can material properties be optimized?
- Methodological Answer : Polyamide synthesis requires copolymerization of this compound with diamines (e.g., hexamethylenediamine) via melt polycondensation. Key parameters include monomer stoichiometry, catalyst selection (e.g., titanium-based), and reaction temperature. Material characterization involves differential scanning calorimetry (DSC) for thermal stability, tensile testing for mechanical strength, and X-ray diffraction (XRD) for crystallinity analysis. Comparative studies with shorter-chain dicarboxylic acids (e.g., sebacic acid, C10) highlight trade-offs between flexibility and rigidity .
Q. How can bio-based production of this compound be scaled while maintaining yield and sustainability?
- Methodological Answer : Metabolic engineering of Yarrowia lipolytica or E. coli to overexpress ω-oxidation pathways can enhance yield. Fermentation optimization includes carbon source selection (e.g., glucose vs. fatty acids), oxygen transfer rates, and downstream purification via crystallization. Life-cycle assessment (LCA) models should evaluate environmental impact relative to petrochemical routes. Pilot-scale bioreactor data from C9–C15 dicarboxylic acid production provide actionable benchmarks .
Q. What are the critical considerations for ensuring reproducibility in this compound research, particularly in interdisciplinary studies?
- Methodological Answer : Reproducibility requires rigorous documentation of protocols (e.g., solvent purity, instrument calibration) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Collaborative frameworks should define shared standards for synthetic routes, analytical methods, and data reporting. Open-access repositories for spectral data (NMR, MS) and raw experimental results enhance transparency, as emphasized in chemical safety regulations .
Methodological Notes
- Data Validation : Cross-reference findings with peer-reviewed studies (e.g., Yang et al., 2021) rather than non-curated databases .
- Experimental Design : Use factorial designs to test multiple variables (e.g., pH, temperature) in bioactivity assays, ensuring statistical power .
- Conflict Resolution : Apply evidence-weighting frameworks (e.g., OECD guidelines) to assess contradictory data, prioritizing studies with robust methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
